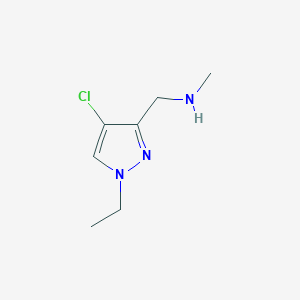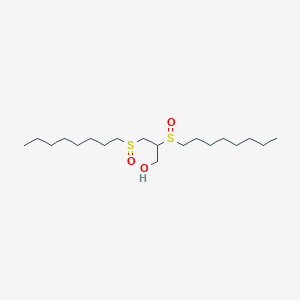
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine
Descripción general
Descripción
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine is a chemical compound known for its significant role in various biochemical assays, particularly in cell viability and cytotoxicity studies. This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine typically involves the reaction of 4,5-dimethylthiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Análisis De Reacciones Químicas
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be used in further biochemical assays.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its reactivity and applications.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine is widely used in scientific research, particularly in:
Chemistry: It serves as a precursor for synthesizing other thiazole derivatives.
Biology: The compound is used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
Medicine: It is employed in drug screening and cytotoxicity studies to evaluate the efficacy and safety of new therapeutic agents.
Industry: The compound is used in the development of biochemical assays and diagnostic kits .
Mecanismo De Acción
The primary mechanism of action of 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the compound into a colored formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial enzymes, and the pathways involved are related to cellular respiration and metabolic activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine include other tetrazolium salts like:
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell viability assays with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Offers a one-step assay procedure.
WST-1 (Water-Soluble Tetrazolium Salt): Provides a water-soluble formazan product, simplifying the assay process .
The uniqueness of this compound lies in its specific reduction properties and the stability of the formazan product formed, making it a reliable choice for various biochemical assays.
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-6(2)5-9(11)10-12-7(3)8(4)13-10/h6,9H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVPRZBGCMQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-](/img/structure/B3033224.png)

![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)
![2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033227.png)
methanone](/img/structure/B3033228.png)


